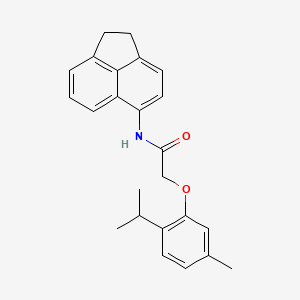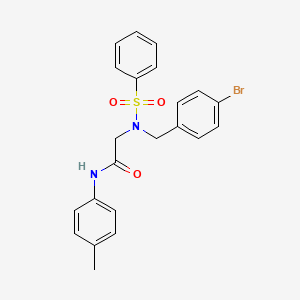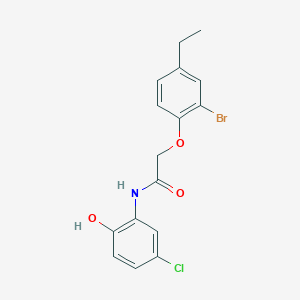
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as DAA-1106, is a novel selective agonist of the peripheral benzodiazepine receptor (PBR). This compound has been extensively studied for its potential applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide acts as a selective agonist of the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. Activation of the PBR has been shown to modulate various cellular processes, including calcium homeostasis, mitochondrial function, and apoptosis. This compound has been shown to induce the translocation of the PBR from the cytoplasm to the mitochondrial membrane, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the release of cytokines and chemokines from immune cells, leading to the modulation of inflammatory responses. In addition, this compound has been shown to modulate the activity of various ion channels, including the GABA-A receptor, leading to the modulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity for the PBR, which allows for selective modulation of this receptor. It has also been shown to have a good pharmacokinetic profile, with a long half-life and good bioavailability. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical utility. Another area of interest is the potential use of this compound as a diagnostic tool for cancer. The PBR is overexpressed in various types of cancer, and this compound has been shown to bind to these receptors with high affinity. Further research is needed to determine its potential diagnostic utility in cancer patients. Finally, there is also interest in developing new compounds that target the PBR, based on the structure of this compound. These compounds may have improved pharmacokinetic profiles and selectivity for the PBR, leading to improved therapeutic outcomes.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the PBR, which is expressed in various tissues including the brain, immune cells, and endocrine organs. The PBR has been implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-15(2)19-11-7-16(3)13-22(19)27-14-23(26)25-21-12-10-18-9-8-17-5-4-6-20(21)24(17)18/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQQQXTCGHPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3550094.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550108.png)

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)

![N-{4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B3550148.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B3550156.png)
![1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3550161.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B3550179.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3550181.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550184.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3550189.png)
![N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550202.png)